2-Imino-4-methyl-5-phenyloxazoline

Übersicht

Beschreibung

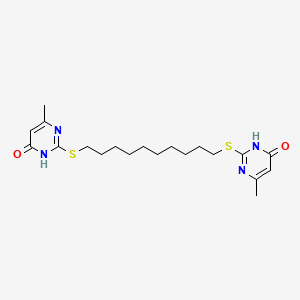

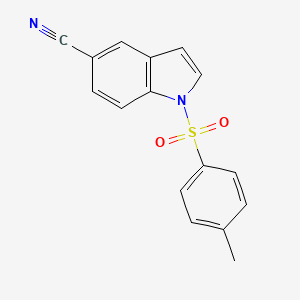

2-Imino-4-methyl-5-phenyloxazoline is a chemical compound that falls under the category of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .

Synthesis Analysis

The synthesis of oxazolines, such as this compound, often involves various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic ring with one nitrogen and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

The molecular structure and conformation of related aminooxazolines have been explored using methods like X-ray crystallography and molecular mechanics. These studies provide insights into the molecular arrangements and stabilities of such compounds, which is crucial for understanding their reactivity and potential applications (Jarry et al., 1990).

Application in Transition Metal Catalysis

Cyclic imino ether heterocycles, to which 2-Imino-4-methyl-5-phenyloxazoline is related, are used as ligands in transition metal catalysis. Their role in facilitating reactions in the synthesis of various products is an area of significant research interest (Verbraeken et al., 2018).

Polymerization and Material Science

One of the significant applications of such compounds is in polymerization processes. Studies have shown their use in living cationic ring-opening polymerization, which is vital for creating polymers with specific properties (Lambermont-Thijs et al., 2011). Additionally, the exploration of poly(cyclic imino ether)s beyond 2-substituted-2-oxazolines has expanded the versatility of these polymers in material science (Bloksma et al., 2011).

Organic Synthesis

This compound and its derivatives play a role in organic synthesis, especially in the creation of heterocyclic compounds. Their reactivity and structural properties make them suitable for various synthetic applications, including the formation of oxazolines and other cyclic compounds (Sá & Kascheres, 1996).

Theoretical Studies

Theoretical studies on the molecular structure, tautomerism, and geometrical isomerism of N-methyl- and N-phenyl-substituted cyclic imidazolines, oxazolines, and thiazolines, including compounds similar to this compound, provide valuable insights into the stability and reactivity of these compounds. Such studies are crucial for understanding their behavior in various chemical environments (Remko et al., 2003).

Wirkmechanismus

Target of Action

The primary target of 2-Imino-4-methyl-5-phenyloxazoline, also known as 4-methyl-5-phenyl-5H-1,3-oxazol-2-imine, is the cyclization (Cy) domain of phenyloxazoline synthase (MbtB) . MbtB is a key enzyme in the siderophore biosynthesis pathway, which is conditionally essential .

Mode of Action

The compound interacts with its target, the MbtB_Cy domain, by binding stably at the active site pocket . The MbtB_Cy binding pocket has a strong affinity for electron-withdrawing functional groups, contributing to stable polar interactions between the enzyme and the ligand .

Biochemical Pathways

The affected pathway is the siderophore biosynthesis pathway, which is conditionally essential . The compound, acting as a transition-state analogue (TSA), targets the cyclization domain of phenyloxazoline synthase, a key enzyme in this pathway .

Result of Action

The result of the compound’s action is the inhibition of the MbtB enzyme, thereby affecting the siderophore biosynthesis pathway . This leads to enhanced intracellular killing efficacy against Mycobacterium aurum in infected macrophages . It also demonstrates whole-cell efflux pump inhibitory activity against Mycobacterium smegmatis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of iron. The compound was evaluated preferentially in iron-deprived and iron-rich media to understand target preferentiality .

Eigenschaften

IUPAC Name |

4-methyl-5-phenyl-5H-1,3-oxazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFLAGLBZNPYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=N)OC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954744 | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33124-11-7 | |

| Record name | 2-Oxazolamine, 4-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoxazole, 2-[(1-methylethyl)thio]-](/img/structure/B3051269.png)

![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)

![Benzene, [(1-methylethoxy)ethynyl]-](/img/structure/B3051278.png)